N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide
Overview
Description
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide is a chemical compound that features a unique structure combining an azetidine ring, a cyclopentane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be introduced through the reaction of azetidine derivatives with cyclopentanecarboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated azetidine derivatives.
Scientific Research Applications
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structural features that can interact with biological targets.
Materials Science: The compound is explored for its potential use in creating new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in studying the interactions of azetidine-containing compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide is unique due to its specific combination of an azetidine ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(9-6-11-7-9)10(13)8-4-2-3-5-8/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURFDWPZLXDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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